molecular formula C16H16Cl2N4OS B6028642 1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea

1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea

Cat. No.: B6028642
M. Wt: 383.3 g/mol
InChI Key: ZNQQPIKEFQXFPQ-UHFFFAOYSA-N
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Description

1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea is a complex organic compound that features a thiadiazole ring, a cyclohexene moiety, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.

    Cyclohexene Moiety Introduction: The cyclohexene group can be introduced via a cyclization reaction involving a suitable precursor.

    Coupling with Dichlorophenyl Urea: The final step involves coupling the thiadiazole intermediate with 2,4-dichlorophenyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting the thiadiazole ring to a more reduced form.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
  • 1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea
  • 1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-difluorophenyl)urea

Uniqueness

1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea is unique due to the presence of both the cyclohexene moiety and the dichlorophenyl group, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in various applications, making it a compound of significant interest.

Properties

IUPAC Name

1-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4OS/c17-11-6-7-13(12(18)9-11)19-15(23)20-16-22-21-14(24-16)8-10-4-2-1-3-5-10/h4,6-7,9H,1-3,5,8H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQQPIKEFQXFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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